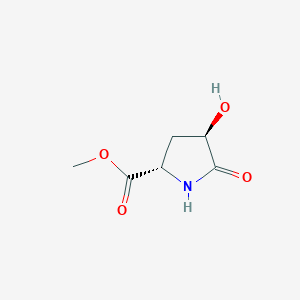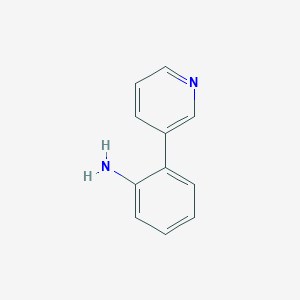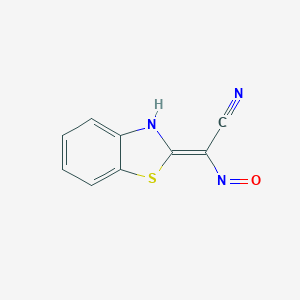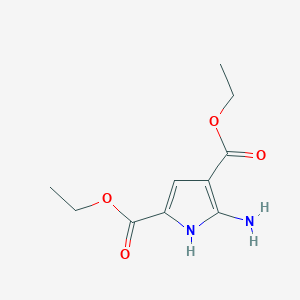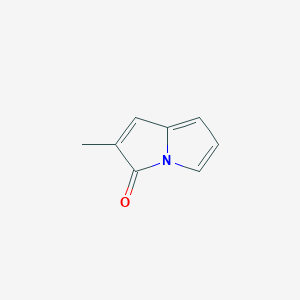
2-Methyl-3H-pyrrolizin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3H-pyrrolizin-3-one (MPO) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPO is a pyrrolizine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism Of Action
The exact mechanism of action of 2-Methyl-3H-pyrrolizin-3-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 2-Methyl-3H-pyrrolizin-3-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the JAK/STAT pathway, which is involved in cytokine signaling and immune response. Furthermore, 2-Methyl-3H-pyrrolizin-3-one has been found to inhibit the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Biochemical And Physiological Effects
2-Methyl-3H-pyrrolizin-3-one has been shown to have several biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. 2-Methyl-3H-pyrrolizin-3-one also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-Methyl-3H-pyrrolizin-3-one has been found to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis.
Advantages And Limitations For Lab Experiments
2-Methyl-3H-pyrrolizin-3-one has several advantages for lab experiments, including its high yield and purity. It is also relatively easy to synthesize and can be produced in large quantities. However, 2-Methyl-3H-pyrrolizin-3-one has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-Methyl-3H-pyrrolizin-3-one can be unstable under certain conditions, which can affect its activity and efficacy.
Future Directions
There are several future directions for the research and development of 2-Methyl-3H-pyrrolizin-3-one. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-3H-pyrrolizin-3-one and to optimize its activity and efficacy.
Synthesis Methods
2-Methyl-3H-pyrrolizin-3-one can be synthesized through a variety of methods, including the reaction of 2-methyl-3H-pyrrole with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. Another method involves the reaction of 2-methyl-3H-pyrrole with ethyl 2-bromoacetate in the presence of a base, followed by hydrolysis and decarboxylation. Both methods produce 2-Methyl-3H-pyrrolizin-3-one with high yields and purity.
Scientific Research Applications
2-Methyl-3H-pyrrolizin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB. 2-Methyl-3H-pyrrolizin-3-one has also been shown to exhibit anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 2-Methyl-3H-pyrrolizin-3-one has been found to have anti-viral effects against several viruses, including HIV, HCV, and influenza.
properties
CAS RN |
195614-00-7 |
|---|---|
Product Name |
2-Methyl-3H-pyrrolizin-3-one |
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-methylpyrrolizin-3-one |
InChI |
InChI=1S/C8H7NO/c1-6-5-7-3-2-4-9(7)8(6)10/h2-5H,1H3 |
InChI Key |
JHSSLTWRNHFUAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CN2C1=O |
Canonical SMILES |
CC1=CC2=CC=CN2C1=O |
synonyms |
3H-Pyrrolizin-3-one,2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



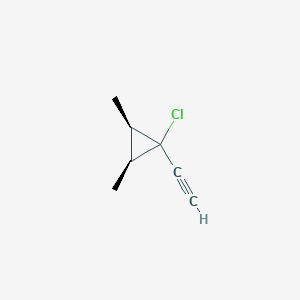
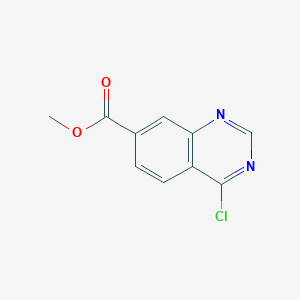
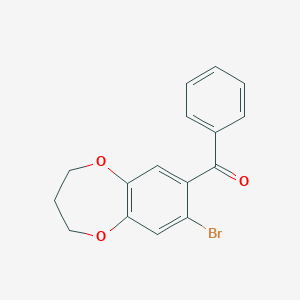
![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)
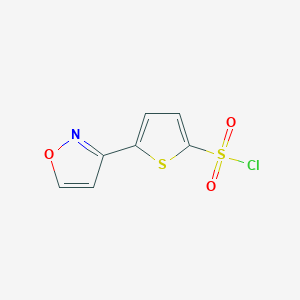

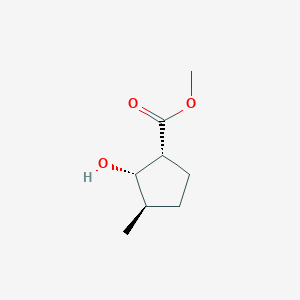
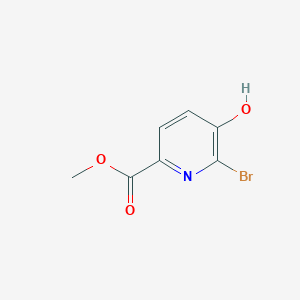
![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)
![Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]-](/img/structure/B62610.png)
